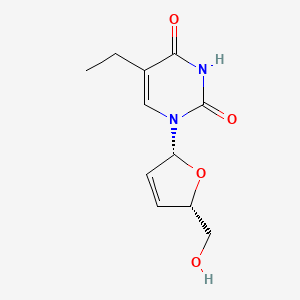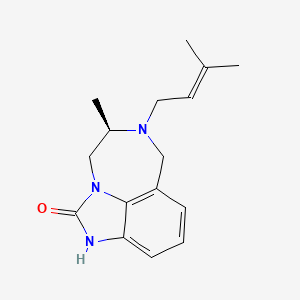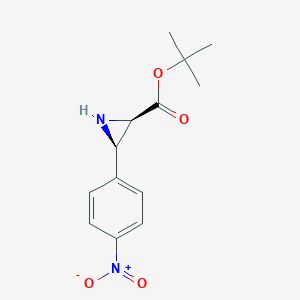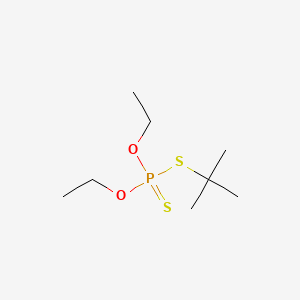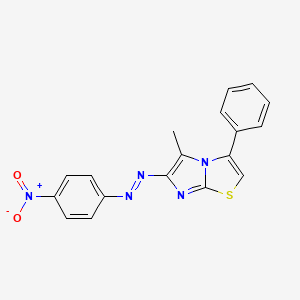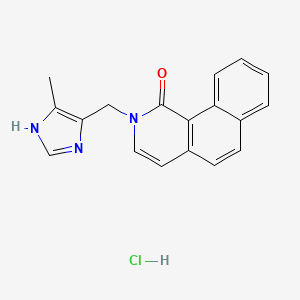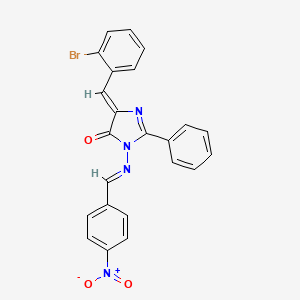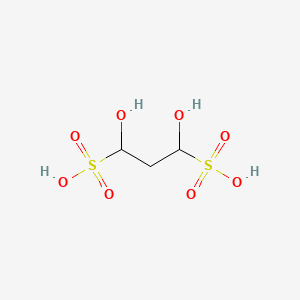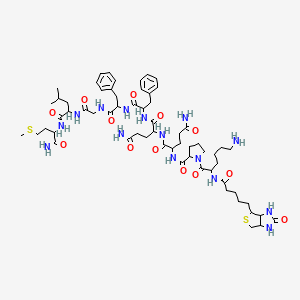
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is a modified nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, by the removal of two hydroxyl groups and the addition of an iodine atom at the 5-position. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates. The process begins with the formation of 2’,3’-bisxanthate ribonucleosides, followed by radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Research is ongoing to explore its efficacy in treating viral infections such as HIV and hepatitis.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- involves its incorporation into viral DNA or RNA, leading to chain termination. This prevents the virus from replicating. The compound targets viral reverse transcriptase enzymes, which are crucial for the replication of many viruses.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the iodine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Another nucleoside analog with antiviral activity.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom, which enhances its ability to inhibit viral replication. This modification can lead to improved efficacy and reduced resistance compared to other nucleoside analogs.
Propiedades
Número CAS |
144989-72-0 |
|---|---|
Fórmula molecular |
C9H9IN2O4 |
Peso molecular |
336.08 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
Clave InChI |
NMXNXIYEWKFGMD-CAHLUQPWSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES canónico |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


